Hdac6-IN-14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hdac6-IN-14 is a highly selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin . This compound has shown significant potential in treating various diseases, including cancer, neurodegenerative diseases, and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hdac6-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as starting materials . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Hdac6-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced selectivity and potency. These modifications can improve the compound’s stability, bioavailability, and therapeutic efficacy .

Scientific Research Applications

Cancer Therapy

Mechanism of Action:

Hdac6-IN-14 has been identified as a potent inhibitor of HDAC6 with an IC50 value of 42 nM and demonstrates over 100-fold selectivity against other HDAC isoforms such as HDAC1, HDAC2, HDAC3, and HDAC4 . The inhibition of HDAC6 affects the acetylation status of various proteins involved in cancer progression.

Case Studies:

- Pro-survival Pathways: A study indicated that inhibition of HDAC6 disrupts the interaction between 14-3-3ζ and its binding partners (Bad and AS160), leading to decreased phosphorylation levels that promote cell survival . This suggests that this compound may be effective in sensitizing cancer cells to apoptosis.

- Combination Therapies: Research has shown that combining Hdac6 inhibitors with other therapeutic agents can enhance anti-tumor efficacy. For instance, when used alongside chemotherapy agents, this compound improved outcomes in preclinical models of cancer .

Neuroprotection

Mechanism of Action:

this compound's inhibition of HDAC6 has been linked to neuroprotective effects against oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies:

- CNS Injury Models: In animal models of central nervous system injury, selective inhibition of HDAC6 promoted neuronal survival and regeneration without the toxic effects associated with pan-HDAC inhibitors . This highlights its potential for treating conditions like traumatic brain injury or stroke.

- Acetylation Effects: The compound has been shown to selectively increase acetylation levels of α-tubulin, leading to improved microtubule stability and neuronal function .

Immune Modulation

Mechanism of Action:

this compound has also been explored for its immunomodulatory effects. By influencing the acetylation status of key signaling proteins, it can alter immune responses.

Case Studies:

- Regulation of IL-10 Production: Research indicates that inhibition of HDAC6 affects the production of interleukin 10 (IL-10) by antigen-presenting cells. Disruption of the STAT3/IL-10 axis through this compound treatment can potentially enhance T-cell immunity . This suggests a role for this compound in enhancing immune responses in cancer or chronic infections.

- Fibrosis Reduction: Evidence suggests that targeting HDAC6 may attenuate fibrosis by inhibiting profibrotic signaling pathways, opening avenues for treating fibrotic diseases .

Data Summary

Mechanism of Action

Hdac6-IN-14 exerts its effects by inhibiting the deacetylation activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular processes . The molecular targets of this compound include α-tubulin, HSP90, and cortactin . By inhibiting HDAC6, this compound can modulate protein stability, cell migration, apoptosis, and other critical functions .

Comparison with Similar Compounds

Hdac6-IN-14 is unique compared to other HDAC6 inhibitors due to its high selectivity and potency . Similar compounds include mercaptoacetamides and fluoroalkyl-oxadiazoles, which also target HDAC6 but may have different selectivity profiles and pharmacological properties . This compound’s uniqueness lies in its ability to selectively inhibit HDAC6 with minimal off-target effects, making it a promising candidate for therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing HDAC6-IN-14’s inhibitory activity in vitro?

- Methodological Answer : Use biochemical assays (e.g., fluorometric or colorimetric HDAC activity kits) to measure IC50 values. Ensure isoform specificity by comparing inhibition against HDAC6 versus other HDAC isoforms (e.g., HDAC1, HDAC4). Include positive controls like Tubastatin A and validate results with Western blotting for acetylated α-tubulin (HDAC6-specific substrate) .

Q. How can researchers optimize this compound solubility and stability in cell culture studies?

- Methodological Answer : Pre-test solubility in DMSO or aqueous buffers (e.g., PBS with cyclodextrin derivatives). Use stability assays (HPLC or LC-MS) under varying pH and temperature conditions. Include vehicle controls to rule out solvent-induced cytotoxicity .

Q. What criteria should guide the selection of cell lines for this compound studies?

- Methodological Answer : Prioritize cell lines with HDAC6 overexpression (e.g., multiple myeloma MM1.S) or disease models where HDAC6 plays a key role (e.g., neurodegenerative or cancer models). Validate baseline α-tubulin acetylation levels via immunofluorescence .

Q. How should researchers address this compound’s off-target effects in preclinical models?

- Methodological Answer : Perform kinome-wide selectivity profiling and use CRISPR/Cas9 HDAC6-knockout cells as negative controls. Cross-validate findings with transcriptomic analysis (RNA-seq) to identify unintended pathway modulation .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) and tissue distribution via LC-MS/MS. Compare dosing regimens and consider metabolite activity. Use longitudinal studies to correlate target engagement (α-tubulin acetylation) with therapeutic outcomes .

Q. How can researchers design studies to evaluate this compound’s synergy with proteasome inhibitors in cancer models?

- Methodological Answer : Use combinatorial index (CI) calculations (Chou-Talalay method) in dose-matrix assays. Monitor aggresome formation (via immunofluorescence) and apoptosis markers (e.g., caspase-3 cleavage). Include mechanistic studies to assess ubiquitinated protein accumulation .

Q. What statistical approaches are optimal for interpreting variability in this compound’s dose-response data?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) for IC50 determination. Use ANOVA with post-hoc tests for multi-group comparisons and power analysis to ensure sample size adequacy. Report confidence intervals and outliers transparently .

Q. How should researchers validate this compound’s therapeutic potential in neurodegenerative disease models?

- Methodological Answer : Employ tauopathy or amyloid-β models (e.g., transgenic mice) and assess cognitive outcomes (Morris water maze) alongside biomarkers (acetylated tau, BDNF levels). Include longitudinal histopathology to track disease progression .

Q. Methodological Considerations

-

Data Presentation : Include tables comparing IC50 values across isoforms, selectivity ratios, and pharmacokinetic parameters. Example:

Assay Type HDAC6 IC50 (nM) HDAC1 IC50 (nM) Selectivity Ratio Biochemical 12.3 >10,000 813 Cellular 45.7 >10,000 219 -

Reproducibility : Document batch-to-batch variability in compound synthesis (HPLC purity >98%) and standardize assay conditions (e.g., buffer pH, incubation time) .

-

Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal experiments and justify sample sizes to minimize unnecessary use .

Properties

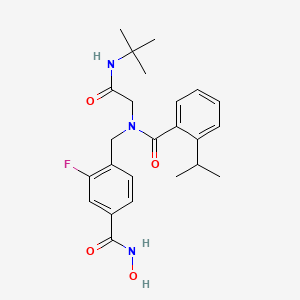

Molecular Formula |

C24H30FN3O4 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

4-[[[2-(tert-butylamino)-2-oxoethyl]-(2-propan-2-ylbenzoyl)amino]methyl]-3-fluoro-N-hydroxybenzamide |

InChI |

InChI=1S/C24H30FN3O4/c1-15(2)18-8-6-7-9-19(18)23(31)28(14-21(29)26-24(3,4)5)13-17-11-10-16(12-20(17)25)22(30)27-32/h6-12,15,32H,13-14H2,1-5H3,(H,26,29)(H,27,30) |

InChI Key |

ICGXHGQIMMAKJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=O)N(CC2=C(C=C(C=C2)C(=O)NO)F)CC(=O)NC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.